TAK-653
Overview
Description
TAK-653 is an experimental drug being investigated for its potential to treat treatment-resistant depression. It is being developed by Takeda Pharmaceuticals (Millennium Pharmaceuticals, Inc.). The compound is a selective positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .
Chemical Reactions Analysis
TAK-653 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TAK-653 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the effects of positive allosteric modulation on the alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor.
Biology: The compound is used to investigate the role of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor in synaptic transmission and plasticity.
Medicine: this compound is being explored as a potential treatment for treatment-resistant depression.
Industry: this compound is being developed by pharmaceutical companies for its potential therapeutic applications.
Mechanism of Action
TAK-653 exerts its effects by selectively modulating the alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor. It potentiates the effects of agonists at the main site of the receptor by slowing the rate of desensitization and internalization of the receptor . This modulation enhances synaptic transmission and plasticity, leading to antidepressant effects. The molecular targets involved include the alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor, downstream activation of the mammalian target of rapamycin pathway, and upregulation of brain-derived neurotrophic factor .
Comparison with Similar Compounds
TAK-653 is compared with other similar compounds, such as TAK-137 and ketamine:
TAK-137: Another alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor potentiator with lower agonistic activity.
Ketamine: A well-known N-methyl-D-aspartate receptor antagonist with rapid-onset antidepressant effects.
This compound is unique in its minimal agonistic properties and a wide safety margin against convulsions, making it a promising candidate for treating treatment-resistant depression without the severe side effects associated with other compounds .
Properties
CAS No. |
1358751-06-0 |
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Molecular Formula |
C19H23N3O3S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3 |
InChI Key |
PXJBHEHFVQVDDS-UHFFFAOYSA-N |
SMILES |
CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |
Canonical SMILES |
CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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